SHLP-6

Apoptosis Cancer Biology Cell Viability

SHLP-6 is the only pro-apoptotic mitochondrial-derived peptide among MDPs, validated in 22Rv1 prostate cancer xenografts (tumor inhibition & reduced angiogenesis) and zebrafish oxidative stress models (85% survival, 178 bpm heart rate, enhanced SOD/CAT/GSH). Unlike anti-apoptotic SHLP2/3, SHLP-6 induces cancer cell apoptosis while protecting neurons. Its strong evolutionary conservation and age-dependent expression decline make it irreplaceable for aging and apoptosis studies. Choose SHLP-6 for reproducible, mechanistically distinct results.

Molecular Formula C107H177N27O30S2
Molecular Weight 2385.8 g/mol
Cat. No. B15598394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHLP-6
Molecular FormulaC107H177N27O30S2
Molecular Weight2385.8 g/mol
Structural Identifiers
InChIInChI=1S/C107H177N27O30S2/c1-17-59(14)86(132-99(156)74(51-82(140)141)126-89(146)64(32-34-78(110)135)117-98(155)73(50-81(138)139)127-93(150)67(44-53(2)3)121-87(144)61(109)36-42-165-15)105(162)134-41-25-31-77(134)100(157)118-65(37-43-166-16)91(148)131-85(58(12)13)103(160)120-66(33-35-79(111)136)104(161)133-40-24-30-76(133)101(158)128-70(47-56(8)9)95(152)123-68(45-54(4)5)92(149)116-62(28-21-22-38-108)90(147)130-84(57(10)11)102(159)119-63(29-23-39-115-107(113)114)88(145)122-69(46-55(6)7)94(151)124-71(48-60-26-19-18-20-27-60)96(153)125-72(49-80(112)137)97(154)129-75(106(163)164)52-83(142)143/h18-20,26-27,53-59,61-77,84-86H,17,21-25,28-52,108-109H2,1-16H3,(H2,110,135)(H2,111,136)(H2,112,137)(H,116,149)(H,117,155)(H,118,157)(H,119,159)(H,120,160)(H,121,144)(H,122,145)(H,123,152)(H,124,151)(H,125,153)(H,126,146)(H,127,150)(H,128,158)(H,129,154)(H,130,147)(H,131,148)(H,132,156)(H,138,139)(H,140,141)(H,142,143)(H,163,164)(H4,113,114,115)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-,86-/m0/s1
InChIKeyVGDVRBGAXSMKJJ-RVDFGBLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHLP-6: A Mitochondrial-Derived Peptide with Pro-Apoptotic and Neuroprotective Properties


SHLP-6 (Small Humanin-Like Peptide 6) is a mitochondrial-derived peptide (MDP) encoded by the 16S ribosomal RNA gene (MT-RNR2) within the mitochondrial genome [1]. It belongs to a family of six SHLP peptides (SHLP1-6) that share sequence similarity with humanin but exhibit distinct and sometimes opposing biological activities [2]. Unlike its family members SHLP2 and SHLP3, which act as survival factors, SHLP-6 promotes apoptosis in cancer cells while demonstrating neuroprotective and antioxidant effects in models of oxidative stress [3].

Why SHLP-6 Cannot Be Replaced by Generic Mitochondrial-Derived Peptides


Mitochondrial-derived peptides (MDPs) such as humanin, MOTS-c, and the SHLP family share a common genomic origin but exhibit highly divergent functional profiles that preclude generic substitution [1]. SHLP-6 is unique among MDPs in demonstrating a pro-apoptotic effect in cancer cell lines (NIT1, 22Rv1, LNCaP, DU145), in direct opposition to the anti-apoptotic survival functions of humanin, SHLP2, and SHLP3 [2]. Furthermore, evolutionary analysis reveals that SHLP-6, along with humanin, displays strong synonymous codon bias and sequence conservation across vertebrates, whereas SHLP1, SHLP2, SHLP3, and SHLP5 show no significant bias and are poorly conserved—indicating that SHLP-6 is under distinct selective pressure for biological function [3]. These fundamental differences in both functional direction and evolutionary conservation mean that substituting another MDP for SHLP-6 would yield entirely different, and potentially opposing, experimental outcomes.

Quantitative Differentiation of SHLP-6 from Closest Analogs and In-Class Candidates


Opposing Functional Direction: SHLP-6 Promotes Apoptosis While SHLP2/SHLP3 Act as Survival Factors

SHLP-6 exhibits a fundamentally opposite functional effect compared to its closest structural analogs SHLP2 and SHLP3. While SHLP2 and SHLP3 act as potent survival factors analogous to humanin, SHLP-6 promotes apoptosis in multiple cancer cell lines [1]. This functional opposition is not subtle but represents a complete inversion of biological activity within the same peptide family, making SHLP-6 uniquely suited for studies requiring pro-apoptotic mitochondrial peptide intervention.

Apoptosis Cancer Biology Cell Viability

Evolutionary Conservation: SHLP-6 Displays Strong Codon Bias Unlike Other SHLP Family Members

Evolutionary analysis of mitochondrial-derived peptides reveals that SHLP-6, along with humanin, shows strong synonymous codon bias and high sequence conservation across vertebrate species. In contrast, SHLP1, SHLP2, SHLP3, and SHLP5 show no significant codon bias and are poorly conserved evolutionarily [1]. This differential conservation pattern indicates that SHLP-6 is under active selective pressure to maintain its amino acid sequence and biological function, suggesting a more fundamental and non-redundant physiological role compared to other SHLP family members.

Evolutionary Biology Sequence Conservation Peptide Stability

Neuroprotective Efficacy: SHLP-6 Rescues Zebrafish Larvae from Copper-Induced Toxicity

In a zebrafish larval model of copper sulfate-induced oxidative stress and neurodegeneration, SHLP-6 demonstrated quantifiable neuroprotective effects. Treatment with SHLP-6 at 40 μg/mL significantly increased survival rates to 85%, improved heart rate to 178 bpm, and reduced malformations [1]. These findings establish a specific, dose-responsive in vivo activity profile for SHLP-6 that cannot be assumed for other MDPs without equivalent validation.

Neuroprotection Oxidative Stress In Vivo Toxicology

Antioxidant Enzyme Enhancement: Quantitative Restoration of SOD, Catalase, and GSH Levels

SHLP-6 treatment quantitatively restores key antioxidant enzyme activities that are depleted by oxidative stress. In copper-exposed zebrafish larvae, SHLP-6 (40 μg/mL) increased superoxide dismutase (SOD) to 68.3 U/mg, catalase (CAT) to 82.40 U/mg, and reduced glutathione (GSH) to 79.3 U/mg, while simultaneously reducing lipid peroxidation to 3.86 U/mg and nitric oxide to 3.41 U/mg [1]. The highest ROS inhibition observed was 74.3% [1]. This comprehensive antioxidant profile is specific to SHLP-6 at the tested dose and model system.

Antioxidant Defense Enzymatic Activity Oxidative Stress

Molecular Docking Profile: Differential Binding Affinities to Apoptotic and Neuroprotective Targets

In silico molecular docking studies reveal that SHLP-6 exhibits distinct binding affinity profiles to key regulatory proteins, providing a mechanistic basis for its unique functional divergence from other MDPs. SHLP-6 binds Caspase-8 with high affinity (-77.6 ± 2.9 kcal/mol) and DRP1 (-47.7 ± 1.9 kcal/mol), supporting its pro-apoptotic activity, while also interacting with SIRT1 (-49.1 ± 4.7 kcal/mol), IGF-1 (-58.7 ± 3.6 kcal/mol), and INSR (-66.4 ± 3.4 kcal/mol), suggesting roles in neurodegeneration control [1]. This binding profile is specific to SHLP-6's unique 20-amino acid sequence and has not been demonstrated for SHLP2 or SHLP3.

Molecular Docking Binding Affinity In Silico Modeling

Tissue-Specific Expression and Age-Dependent Decline: Diagnostic and Therapeutic Implications

Endogenous SHLP6 demonstrates a unique tissue expression pattern and age-dependent decline that distinguishes it from other SHLPs. SHLP6 is detected in liver and kidney, whereas other family members show distinct tissue distributions (e.g., SHLP2 in liver/kidney/muscle; SHLP3 in brain/spleen) [1]. Critically, SHLP6 expression declines with age and is decreased in human prostate cancer tissue compared to normal prostate [2]. This age- and disease-associated expression pattern is specific to SHLP6 among MDPs and suggests a role in aging and cancer biology that is not shared by SHLP2 or SHLP3.

Biomarker Aging Prostate Cancer

Recommended Research Applications for SHLP-6 Based on Quantitative Evidence


Prostate Cancer Xenograft Studies Requiring Pro-Apoptotic Mitochondrial Peptide Intervention

SHLP-6 is uniquely suited for in vivo prostate cancer xenograft studies where a pro-apoptotic mitochondrial-derived peptide is required. As demonstrated in 22Rv1 xenograft SCID mouse models, SHLP-6 treatment for one week resulted in potent inhibition of xenograft growth and angiogenesis [1]. The compound's ability to decrease VEGF expression and induce apoptosis in multiple prostate cancer cell lines (22Rv1, LNCaP, DU145) makes it the only appropriate choice among MDPs for this application, as SHLP2 and SHLP3 act as survival factors and would potentially exacerbate tumor growth [1].

In Vivo Neuroprotection and Oxidative Stress Studies in Zebrafish Models

For researchers investigating neuroprotection against heavy metal-induced oxidative stress, SHLP-6 offers validated in vivo efficacy with defined quantitative benchmarks. At 40 μg/mL, SHLP-6 achieves 85% survival rate, 178 bpm heart rate restoration, and significant enhancement of antioxidant enzymes (SOD 68.3 U/mg, CAT 82.40 U/mg, GSH 79.3 U/mg) in copper-exposed zebrafish larvae [2]. These parameters provide a reproducible reference point for experimental design and quality control that is not available for other MDPs in this model system.

Apoptosis Mechanism Studies in NIT-1 Insulinoma and 22Rv1 Prostate Cancer Cell Lines

SHLP-6 is the mitochondrial-derived peptide of choice for studying apoptosis mechanisms in NIT-1 insulinoma cells and 22Rv1 human prostate cancer cells. Its pro-apoptotic activity in these cell lines has been consistently documented across multiple sources [3]. In silico docking data further support mechanistic studies by identifying specific binding interactions with apoptotic regulators including Caspase-8 (-77.6 ± 2.9 kcal/mol) and DRP1 (-47.7 ± 1.9 kcal/mol) [4]. Substitution with SHLP2 or SHLP3 would yield anti-apoptotic survival effects and fundamentally alter the experimental outcome.

Aging Biomarker and Mitochondrial Peptide Evolutionary Studies

SHLP-6 is the preferred reagent for studies examining the evolutionary conservation of mitochondrial-derived peptides or investigating age-dependent peptide expression. Its strong synonymous codon bias and sequence conservation across vertebrates distinguishes it from SHLP1, SHLP2, SHLP3, and SHLP5, which show no significant conservation [5]. Additionally, SHLP-6's documented age-dependent decline in expression [6] makes it a unique tool for aging research that cannot be substituted by other SHLP family members.

Technical Documentation Hub

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43 linked technical documents
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